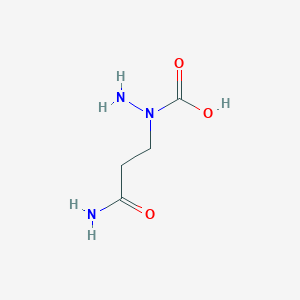
Azaglutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azaglutamine, also known as this compound, is a useful research compound. Its molecular formula is C4H9N3O3 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Azaglutamine has been investigated for its potential therapeutic effects in various medical conditions:
- Cancer Treatment : Research indicates that this compound derivatives can target glutamine addiction in liver cancer cells. A study highlighted a combination strategy that leverages this compound to inhibit cancer cell proliferation by disrupting metabolic pathways essential for tumor growth .
- Infection Control : this compound has shown promise as an inhibitor of the Hepatitis A Virus (HAV) 3C proteinase. This enzyme is crucial for viral replication, and this compound derivatives have been synthesized to act as potent inhibitors. One specific derivative demonstrated an IC50 value of approximately 48 nM, indicating strong inhibitory potential against the enzyme .
Peptide Synthesis
This compound plays a significant role in peptide synthesis due to its unique chemical properties:
- Solid-Phase Peptide Synthesis : The incorporation of this compound residues into peptides has been explored using ultra-high load solid-phase techniques. Studies have shown that this compound can be effectively incorporated into various peptide sequences, enhancing their biological activity and stability .
- Synthesis Techniques : The synthesis of this compound-containing peptides involves activating the amino terminus of resin-bound peptides to facilitate the incorporation of this compound. This method has been optimized to yield high-quality peptides for further biological testing .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings:
- Pharmacokinetic Studies : Research employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with microdialysis techniques has been conducted to evaluate the pharmacokinetic properties of this compound in vivo. These studies provide insights into how this compound and its metabolites behave in biological systems, which is essential for developing effective therapeutic protocols .
Summary of Findings
Case Studies
-
Hepatitis A Virus Inhibition :
- A study synthesized various this compound derivatives and tested their inhibitory effects on HAV 3C proteinase. The most promising derivative showed significant inhibition, suggesting potential for antiviral drug development.
-
Cancer Cell Proliferation :
- In vitro studies demonstrated that this compound derivatives could effectively reduce the growth rate of liver cancer cells by targeting metabolic pathways reliant on glutamine.
-
Peptide Development :
- Research focused on optimizing peptide synthesis methods incorporating this compound residues, leading to enhanced stability and biological activity compared to traditional peptides.
Eigenschaften
CAS-Nummer |
133383-07-0 |
|---|---|
Molekularformel |
C4H9N3O3 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
amino-(3-amino-3-oxopropyl)carbamic acid |
InChI |
InChI=1S/C4H9N3O3/c5-3(8)1-2-7(6)4(9)10/h1-2,6H2,(H2,5,8)(H,9,10) |
InChI-Schlüssel |
CMHZWJUKNLEKOR-UHFFFAOYSA-N |
SMILES |
C(CN(C(=O)O)N)C(=O)N |
Kanonische SMILES |
C(CN(C(=O)O)N)C(=O)N |
Key on ui other cas no. |
133383-07-0 |
Synonyme |
azaglutamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















